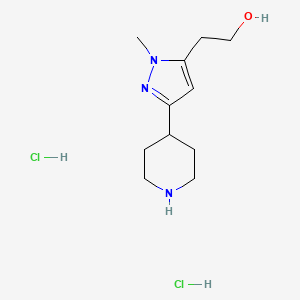![molecular formula C8H9N3O3 B1475114 Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1424939-61-6](/img/structure/B1475114.png)
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Overview
Description
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (MTO) is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, with a structure composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one carbon atom. The compound has been studied for its ability to act as an antioxidant, and its potential use as an anti-cancer drug.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate and its derivatives have been the subject of extensive research in the field of organic synthesis. One study focuses on the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol, exploring the effects of solvents and bases on the cyclization reaction to optimize conditions (Teng Da-wei, 2012). Another study presents the first example of using azole-fused cyclic anhydrides in the Castagnoli–Cushman reaction, producing 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, demonstrating a convenient and speedy synthetic process (E. Moreau, D. Dar'in, M. Krasavin, 2018).
Potential Applications in Biological Studies
This compound derivatives have shown potential in various biological studies. For instance, a study explores the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, highlighting one derivative as a novel fluorescent molecule with potential applications as a fluorophore due to its strong fluorescence intensity and multiple binding sites (Yan‐Chao Wu et al., 2006). Additionally, research into the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase reveals the production of analogues with improved in vivo metabolic stability, indicating its potential pharmaceutical applications (C. Dinsmore et al., 2000).
Green Chemistry and Antimicrobial Activity
Recent developments have also included the green synthesis of N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, which were screened for antimicrobial activity. Some of these compounds exhibited promising results, demonstrating the compound's relevance in the development of new antimicrobial agents (B. Jyothi, N. Madhavi, 2019).
properties
IUPAC Name |
methyl 8-oxo-6,7-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-14-8(13)5-6-7(12)9-2-3-11(6)4-10-5/h4H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGAAYOVRLTGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(Thiophen-3-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1475044.png)


![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475047.png)
![Ethyl 6-ethylthieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1475050.png)

